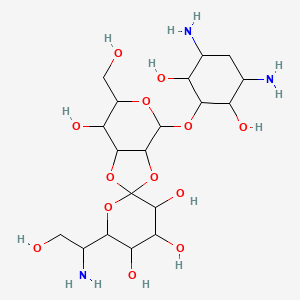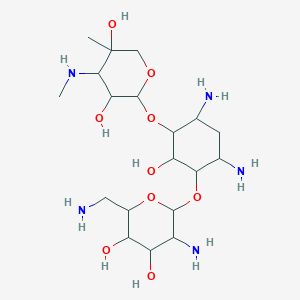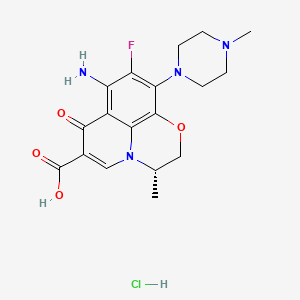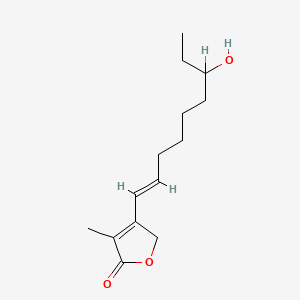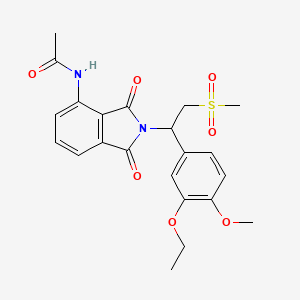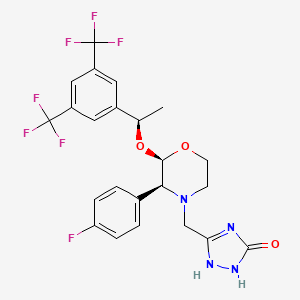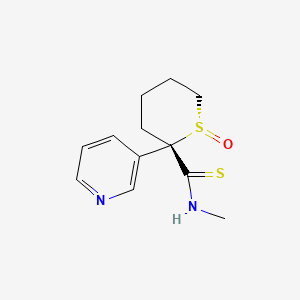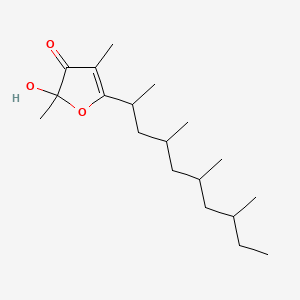
2,4-Dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS 183 is an inhibitor of cholesterol acyltransferase (ACAT).
Scientific Research Applications
Aroma and Flavor Enhancement
2,4-Dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone, also known as furaneol, is a significant component in flavor chemistry. It's primarily known for its key role in enhancing aroma and flavor in various fruits, including strawberries and pineapples. This compound is a common ingredient in the food industry due to its attractive sensory properties. Schwab (2013) notes that furaneol and its derivatives are synthesized in fruits through enzymatic steps and are also products of the Maillard reaction during cooking processes, making them important flavor compounds in cooked foodstuffs (Schwab, 2013).
Role in Food and Beverage Industry
Kallio (2018) highlights the global use of mesifurane, a related compound, as a flavoring in foods, beverages, and cosmetics, with an annual sales figure around $100 million. This compound significantly contributes to the aroma of various fruits and berries, being an enzymatic methylation product of furaneol (Kallio, 2018).
Biological and Chemical Pathways
Slaughter (2007) details that furanones like furaneol are formed in highly cooked foodstuffs and are also produced by yeast during fermentation processes in soy sauce and beer production. The paper also discusses the antioxidant activity of these compounds, comparable to that of ascorbic acid, and their role in the flavor of various foods (Slaughter, 2007).
Chemical Properties and Applications
Studies by Xu et al. (2016) and Stadler et al. (2009) investigate the solubility and absorption properties of furanones, including furaneol, in various solvents and biological systems. These studies contribute to understanding the chemical behavior of furaneol in different environments, relevant for its applications in food and beverage products (Xu et al., 2016); (Stadler et al., 2009).
properties
CAS RN |
147317-12-2 |
|---|---|
Product Name |
2,4-Dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone |
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-hydroxy-2,4-dimethyl-5-(4,6,8-trimethyldecan-2-yl)furan-3-one |
InChI |
InChI=1S/C19H34O3/c1-8-12(2)9-13(3)10-14(4)11-15(5)17-16(6)18(20)19(7,21)22-17/h12-15,21H,8-11H2,1-7H3 |
InChI Key |
DVCQIWCKLKWXEA-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CC(C)CC(C)C1=C(C(=O)C(O1)(C)O)C |
Canonical SMILES |
CCC(C)CC(C)CC(C)CC(C)C1=C(C(=O)C(O1)(C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2,4-dimethyl-2-hydroxy-5-(1,3,5,7-tetramethylnonyl)-3(2H)furanone AS 183 AS-183 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



